![molecular formula C15H17NO B5870035 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5870035.png)
2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline, also known as Salsolinol, is a naturally occurring compound found in various plants and animals. It has been of great interest to the scientific community due to its potential therapeutic properties.
作用機序
The exact mechanism of action of 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act on the dopaminergic system in the brain. 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been shown to increase the release of dopamine in the striatum and to inhibit the reuptake of dopamine. It has also been shown to activate the D1 and D2 dopamine receptors.
Biochemical and Physiological Effects
2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to protect against neurotoxicity induced by various agents. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its natural occurrence in various plants and animals. This makes it readily available for research purposes. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation of using 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its instability, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential use in the treatment of alcohol addiction. Another direction is to investigate its potential use in the treatment of depression. Additionally, further research is needed to fully understand the mechanism of action of 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic properties.
Conclusion
In conclusion, 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline is a naturally occurring compound that has potential therapeutic properties. It can be synthesized by the condensation of dopamine and acetaldehyde or by the reduction of 1-acetyl-1,2,3,4-tetrahydroisoquinoline. 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use in the treatment of Parkinson's disease, alcohol addiction, and depression. Its mechanism of action is believed to involve the dopaminergic system in the brain. 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. However, its instability can make it difficult to work with in lab experiments. Further research is needed to fully understand the potential therapeutic properties of 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline.
合成法
2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized by the condensation of dopamine and acetaldehyde. This reaction can occur spontaneously in vivo or can be induced in vitro. The synthesis of 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline can also be achieved by the reduction of 1-acetyl-1,2,3,4-tetrahydroisoquinoline with sodium borohydride.
科学的研究の応用
2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline has also been investigated for its potential use in the treatment of Parkinson's disease, alcohol addiction, and depression.
特性
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-6-7-15(17-12)11-16-9-8-13-4-2-3-5-14(13)10-16/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNVEFSYPNWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)
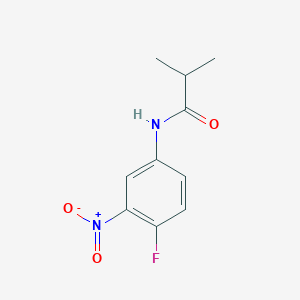
![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)
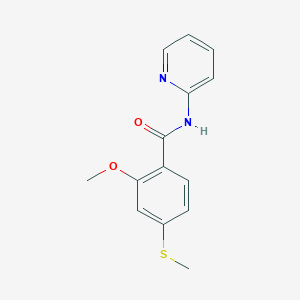
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5869992.png)
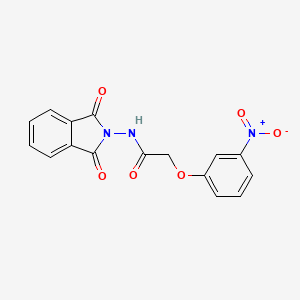
![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5870009.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5870022.png)

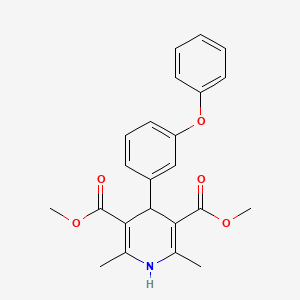
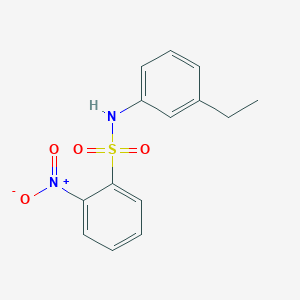
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)